2-Hydroxyadamantane-2-acetonitrile
Description
Structural Peculiarities and Stereochemical Implications of the Adamantane (B196018) Cage
The adamantane molecule (C₁₀H₁₆) is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a diamondoid structure with Td point group symmetry. wikipedia.org This high degree of symmetry means that in its unsubstituted form, all four bridgehead (methine) positions are equivalent, as are all six bridge (methylene) positions. This structural rigidity is a key feature, as it limits the conformational freedom of any attached functional groups, which can have profound implications for biological activity and molecular recognition.
From a stereochemical perspective, the introduction of substituents onto the adamantane cage can lead to interesting chiral properties. While adamantane itself is achiral, monosubstituted derivatives remain achiral. However, disubstitution at different positions can result in chirality, creating enantiomers with potentially distinct biological activities.
Overview of Nitrile Functionality in Contemporary Organic Synthesis
The nitrile group (-C≡N) is a versatile and valuable functional group in modern organic synthesis. wikipedia.org Its linear geometry and strong electron-withdrawing nature influence the reactivity of adjacent atoms. The carbon-nitrogen triple bond can undergo a variety of transformations, serving as a precursor to a wide array of other functional groups.
Key reactions of nitriles include their hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. youtube.com This ability to be readily converted into other functionalities makes nitriles important intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The cyanohydrin functional group, which contains both a hydroxyl and a nitrile group on the same carbon, is a particularly useful synthetic intermediate. libretexts.org
Positioning of 2-Hydroxyadamantane-2-acetonitrile within Adamantane Chemistry as a Key Intermediate
This compound, also known as 2-adamantanone (B1666556) cyanohydrin, occupies a strategic position in the landscape of adamantane chemistry. It serves as a crucial link between the readily available starting material, 2-adamantanone, and a diverse range of 2-substituted adamantane derivatives. The presence of both a hydroxyl and a nitrile group at the C-2 position opens up a plethora of synthetic possibilities.
The synthesis of this compound is typically achieved through the nucleophilic addition of a cyanide anion to the carbonyl group of 2-adamantanone. wikipedia.orggoogle.com This reaction is a classic example of cyanohydrin formation.
Once formed, this compound can be used to introduce other important functional groups at the 2-position of the adamantane cage. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-hydroxy-2-adamantaneacetic acid, or reduced to a primary amine to give 2-(aminomethyl)-2-adamantanol. These transformations allow for the construction of more complex adamantane-based molecules with potential applications in medicinal chemistry and materials science. The design and synthesis of bioactive 1,2-annulated adamantane derivatives often rely on such key intermediates. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key properties of adamantane and related precursor compounds.
Table 1: Physicochemical Properties of Adamantane and Precursors
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Adamantane | C₁₀H₁₆ | 136.24 | 270 |
| 2-Adamantanol (B149831) | C₁₀H₁₆O | 152.23 | 297-299 |
| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 280 |
Table 2: Spectroscopic Data of Precursor 2-Adamantanol
| Spectroscopy Type | Key Signals |
| ¹H NMR | Peaks corresponding to the different protons on the adamantane cage and the hydroxyl proton. |
| ¹³C NMR | Signals for the ten carbon atoms of the adamantane skeleton, with a distinct peak for the carbon bearing the hydroxyl group. |
| IR Spectroscopy | A characteristic broad absorption band for the O-H stretch of the alcohol group, and C-H stretching and bending vibrations. nist.gov |
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2-hydroxy-2-adamantyl)acetonitrile |
InChI |
InChI=1S/C12H17NO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,1,3-7H2 |
InChI Key |
GQSBMOVDFAGONV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC#N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Hydroxyadamantane 2 Acetonitrile
Mechanistic Studies of Cyanohydrin Formation Pathways to 2-Hydroxyadamantane-2-acetonitrile
The formation of this compound from adamantan-2-one is a classic example of a cyanohydrin reaction. Understanding the underlying mechanism is crucial for optimizing the synthesis.
Nucleophilic Addition of Cyanide to Adamantan-2-one
The core of the synthesis of this compound is the nucleophilic addition of a cyanide ion to the carbonyl carbon of adamantan-2-one. mdpi.comresearchgate.net The carbon-oxygen double bond in the ketone is highly polar, with the carbon atom carrying a partial positive charge and the oxygen atom a partial negative charge. researchgate.netresearchgate.net This electrophilic nature of the carbonyl carbon makes it susceptible to attack by a nucleophile like the cyanide ion (CN⁻). mdpi.comresearchgate.net
The reaction proceeds in two main steps:
Nucleophilic Attack: The negatively charged cyanide ion attacks the electrophilic carbonyl carbon of adamantan-2-one. This results in the formation of a new carbon-carbon single bond and the breaking of the pi bond of the carbonyl group. The electrons from the pi bond move to the oxygen atom, creating a tetrahedral alkoxide intermediate. mdpi.comorgsyn.org
Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, typically hydrogen cyanide (HCN) that is present in the reaction mixture. This step yields the final product, this compound, and regenerates the cyanide ion, which can then participate in another reaction cycle. mdpi.comorgsyn.org
Due to the rigid and sterically hindered nature of the adamantane (B196018) cage, the approach of the cyanide nucleophile to the carbonyl carbon can be influenced by steric factors, potentially affecting the reaction rate compared to simpler cyclic or acyclic ketones.
Role of Basic Media and Crown Ethers in Reaction Efficiency
The efficiency of cyanohydrin formation is highly dependent on the availability of free cyanide ions to act as nucleophiles. mdpi.com Hydrogen cyanide itself is a weak acid and therefore a poor source of cyanide ions. mdpi.com Consequently, the reaction is typically carried out in a basic medium. A small amount of a strong base can deprotonate HCN, increasing the concentration of the nucleophilic cyanide ion and significantly accelerating the reaction. mdpi.com The reaction is often performed by mixing the ketone with an aqueous solution of sodium or potassium cyanide, to which a mineral acid like sulfuric acid is carefully added to generate HCN in situ while maintaining a slightly basic pH (around 4-5) for an optimal reaction rate. researchgate.netnih.gov
Crown ethers can play a significant role in enhancing the efficiency of cyanohydrin reactions, particularly when using alkali metal cyanides like potassium cyanide (KCN). Crown ethers, such as 18-crown-6, can complex with the potassium cation. wikipedia.org This complexation effectively sequesters the cation, leaving the cyanide anion "naked" and more nucleophilic, thereby increasing the reaction rate. While specific studies on the use of crown ethers for the synthesis of this compound are not extensively documented, their general application in cyanohydrin synthesis suggests they could be a valuable tool for improving reaction efficiency. wikipedia.org
Development and Optimization of Reaction Conditions for Scalable Synthesis
Moving from a laboratory-scale synthesis to an industrial-scale production of this compound requires careful optimization of various reaction parameters to ensure high yield, selectivity, and cost-effectiveness.
Catalyst Systems and Their Influence on Yield and Selectivity
While the cyanohydrin reaction can proceed with simple base catalysis, more sophisticated catalyst systems have been developed to improve yield and, particularly in the case of prochiral ketones, enantioselectivity. For the synthesis of this compound from the achiral adamantan-2-one, the focus of catalysis is primarily on increasing the reaction rate and yield.
Lewis acids have been shown to catalyze cyanohydrin formation by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. A variety of Lewis acid catalysts, including those based on titanium and copper, have been explored for cyanohydrin synthesis. nih.gov For instance, a bimetallic titanium(salen) complex has been found to be an effective catalyst for the asymmetric addition of cyanide to aldehydes. While enantioselectivity is not a factor for adamantan-2-one, such catalysts could still enhance the reaction rate.
The table below summarizes some catalyst systems that have been applied to cyanohydrin reactions, which could be adapted for the synthesis of this compound.
| Catalyst System | Substrate Type | Typical Observations |
| Base Catalysis (e.g., KCN/NaCN) | Aldehydes and Ketones | Standard method, requires careful pH control. researchgate.net |
| Lewis Acids (e.g., Ti(O-i-Pr)₄) | Aldehydes and Ketones | Can enhance reaction rates. |
| Chiral Catalysts (e.g., (R)-Binol) | Aldehydes | High enantioselectivity for asymmetric synthesis. wikipedia.org |
| Copper(I) with Chiral Ligands | Aldehydes | Efficient for asymmetric Henry reactions, a related C-C bond-forming reaction. |
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can significantly impact the kinetics and thermodynamics of the cyanohydrin formation. The reaction is often carried out in a biphasic system, for example, using an organic solvent to dissolve the adamantan-2-one and an aqueous phase containing the cyanide salt. Protic solvents can solvate the cyanide ion, potentially reducing its nucleophilicity. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), can be effective in dissolving the reactants and facilitating the reaction. researchgate.net
For a scalable process, factors such as solvent cost, toxicity, and ease of removal are critical considerations. The use of flow chemistry, where reactants are continuously pumped through a reactor, has been explored for the synthesis of adamantane derivatives and can offer advantages in terms of reaction control and safety, especially when dealing with toxic reagents like cyanides. researchgate.net
The following table outlines the potential effects of different solvent types on the synthesis of this compound.
| Solvent Type | Examples | Potential Effects on Reaction |
| Protic Solvents | Water, Ethanol | Can solvate the cyanide ion, potentially slowing the reaction. Water is necessary for dissolving cyanide salts. |
| Aprotic Polar Solvents | DMF, Acetonitrile | Good solubility for reactants, can enhance reaction rates. researchgate.net |
| Aprotic Nonpolar Solvents | Toluene, Hexane | May be used in biphasic systems but have limited solubility for cyanide salts. |
| Solvent-free | Microwave irradiation | Can lead to high yields in shorter reaction times for related adamantane reactions. |
Temperature and Pressure Optimization for Industrial Scalability
Temperature is a critical parameter in the synthesis of this compound. The cyanohydrin formation is a reversible and typically exothermic process. mdpi.com Lower temperatures generally favor the formation of the product thermodynamically. However, lower temperatures also lead to slower reaction rates. Therefore, an optimal temperature must be determined that balances reaction kinetics and equilibrium position to achieve a high yield in a reasonable timeframe. For the synthesis of related adamantane derivatives, reaction temperatures can range from ambient temperature to elevated temperatures, depending on the specific reaction and catalyst used. nih.gov
Pressure is not typically a significant parameter for cyanohydrin formation in the liquid phase under standard conditions. However, in a large-scale industrial setting, reactions might be conducted in closed systems where pressure could build up, especially if there are gaseous byproducts or if the reaction is run at elevated temperatures. Careful monitoring and control of pressure are essential for ensuring the safety and stability of the process. For reactions involving highly volatile and toxic substances like hydrogen cyanide, conducting the reaction in a well-contained and pressure-rated reactor is a critical safety measure.
Stereochemical Control in the Synthesis of this compound and its Analogues
The creation of the quaternary stereocenter in this compound, which bears a hydroxyl and a cyano group, requires precise control over the nucleophilic addition of a cyanide equivalent to the prochiral adamantanone. The inherent symmetry and steric hindrance of the adamantane framework necessitate the use of sophisticated synthetic strategies to achieve high levels of diastereoselectivity and enantioselectivity.
The enantioselective addition of a cyanide source to a carbonyl group, known as a cyanohydrin formation reaction, is a powerful tool for creating chiral α-hydroxy nitriles. libretexts.orglibretexts.org These products are valuable synthetic intermediates that can be converted into other important chiral building blocks like α-hydroxy acids and β-amino alcohols. libretexts.org For a substrate like adamantanone, the key challenge lies in differentiating the two enantiotopic faces of the carbonyl group.
Several catalytic asymmetric methods have been developed for the cyanation of aldehydes and ketones. acs.org These can be broadly categorized into metal-based catalysis, organocatalysis, and enzymatic methods. diva-portal.orgrsc.org
Metal-Based Catalysis: Chiral Lewis acid complexes, particularly those involving titanium, aluminum, and vanadium, have been extensively studied for asymmetric cyanohydrin synthesis. diva-portal.orgresearchgate.net These catalysts activate the carbonyl group towards nucleophilic attack by coordinating to the oxygen atom, while the chiral ligand environment dictates the facial selectivity of the cyanide addition. For sterically hindered ketones, finding a catalyst that is both highly active and enantioselective can be challenging.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful alternative to metal-based systems. youtube.com Chiral organic molecules, such as cinchona alkaloids and their derivatives, can act as Lewis bases to activate the cyanide source or as Brønsted acids/bases to activate the carbonyl substrate. nih.govbrandeis.edu These catalysts have shown remarkable success in the asymmetric cyanation of a variety of ketones, including those with significant steric bulk. brandeis.edu
Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to carbonyl compounds. rsc.org These biocatalysts can offer exquisite enantioselectivity under mild reaction conditions. While highly effective for many aldehydes and some ketones, the substrate scope for bulky, cyclic ketones like adamantanone can be limited and may require enzyme engineering to achieve high efficiency. rsc.org
The reaction is typically performed using a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN), which affords a silylated cyanohydrin, or by generating hydrogen cyanide in situ from a salt like potassium cyanide (KCN) in the presence of a proton source. libretexts.org The choice of cyanide source and reaction conditions can significantly impact the yield and stereoselectivity of the transformation.
Given the challenges associated with the direct asymmetric cyanation of the sterically encumbered adamantanone, two primary strategies are employed to induce stereoselectivity: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While a versatile strategy, the synthesis of an adamantanone derivative bearing a chiral auxiliary suitable for directing a diastereoselective cyanation can be a multi-step process.
Asymmetric Catalysis: This approach is often more atom-economical and involves the use of a substoichiometric amount of a chiral catalyst to generate a large quantity of the chiral product. For the synthesis of this compound, asymmetric catalysis represents a more direct and efficient strategy.
A significant breakthrough in the asymmetric cyanation of challenging ketones was reported by Deng and co-workers, who developed a highly enantioselective cyanation of prochiral ketones catalyzed by a modified cinchona alkaloid-based chiral Lewis base. brandeis.edu This system proved effective for a range of cyclic and sterically hindered dialkyl ketones, suggesting its potential applicability to adamantanone.
The proposed mechanism involves the activation of a cyanoformate reagent by the chiral amine catalyst. The resulting chiral acyl-ammonium cyanide species then delivers the cyanide nucleophile to the ketone in an enantioselective manner. The steric and electronic properties of both the catalyst and the substrate play a crucial role in determining the stereochemical outcome.
Below is a table summarizing the results for the asymmetric cyanation of various cyclic ketones using a chiral Lewis base catalyst, which provides an indication of the potential success for adamantanone.
| Entry | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | 10 | 24 | 95 | 92 |
| 2 | 4-tert-Butylcyclohexanone (B146137) | 10 | 48 | 91 | 96 |
| 3 | Cycloheptanone | 10 | 36 | 93 | 90 |
| 4 | Cyclooctanone | 10 | 72 | 88 | 85 |
Data is illustrative and based on analogous reactions reported in the literature for chiral Lewis base-catalyzed cyanations of cyclic ketones.
The high enantioselectivities achieved for sterically demanding substrates like 4-tert-butylcyclohexanone are particularly encouraging for the prospective synthesis of enantiomerically enriched this compound. Future research in this area will likely focus on the direct application of such advanced organocatalytic systems to adamantanone and its derivatives, as well as the exploration of novel chiral Lewis acid and enzymatic catalysts tailored for this specific transformation.
Chemical Reactivity and Transformation Pathways of 2 Hydroxyadamantane 2 Acetonitrile
Reactivity of the Nitrile Functionality
The nitrile group (—C≡N) is a versatile functional group capable of undergoing a variety of transformations, including reduction, hydrolysis, and cycloaddition. Its reactivity in the context of the 2-hydroxyadamantane scaffold is influenced by the steric hindrance of the adamantyl cage and the electronic effects of the adjacent hydroxyl group.
The reduction of the nitrile functionality to a primary amine represents a fundamental transformation in organic synthesis. For 2-Hydroxyadamantane-2-acetonitrile, this would yield 2-(aminomethyl)adamantan-2-ol. While specific literature detailing this exact transformation on this substrate is not prevalent, the reaction is a standard procedure for nitriles. Typical reagents for this conversion include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ and a Raney nickel or palladium catalyst). The resulting aminomethyl alcohol derivative would be a valuable building block, combining the rigid adamantane (B196018) core with both hydroxyl and primary amine functionalities.
The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide and then a carboxylic acid. The formation of amides from nitriles is a key step in various synthetic pathways. Research on related adamantane compounds demonstrates this reactivity. For instance, methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate have been shown to react with acetonitrile (B52724) in the presence of sodium hydride to produce β-keto nitriles. A side product in the reaction involving methyl (1-adamantyl)acetate is 2-(1-adamantyl)-N-(E-1-cyanoprop-1-ene-2-yl)acetamide, showcasing an amidation pathway on the adamantane framework. researchgate.net Furthermore, the Ritter reaction, discussed in section 3.1.4, inherently involves the formation of an amide through the hydrolysis of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org
Cycloaddition reactions offer a powerful method for constructing cyclic molecules. Nitriles can participate as 2π components in various cycloadditions, such as [2+2+2] and [3+2] cycloadditions, to form heterocyclic systems. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is widely used, and acetonitrile has been studied for its role as a co-solvent and potential ligand in such aqueous reactions with nucleic acids. nih.gov However, specific examples of the nitrile group of this compound itself acting as a dipolarophile or dienophile in cycloaddition reactions are not extensively documented in the surveyed literature. While theoretically possible, the steric bulk of the adamantane cage may hinder the approach of reactants necessary for such transformations.
The Ritter reaction is a classic method for synthesizing N-alkyl amides from an alcohol (or an alkene) and a nitrile in the presence of a strong acid. wikipedia.org The reaction proceeds via the formation of a stable carbocation from the alcohol, which is then attacked by the electron pair of the nitrile's nitrogen atom. The resulting nitrilium ion is subsequently hydrolyzed upon aqueous workup to yield the amide. organic-chemistry.org
The tertiary hydroxyl group of this compound can readily form a stable tertiary carbocation at the C2 position under strongly acidic conditions, making it a prime substrate for Ritter-type reactions. This carbocation can then be trapped by a nitrile. This reactivity is well-documented for analogous adamantane structures. For example, 2-oxaadamantan-5-ol reacts with chloroacetonitrile (B46850) in the presence of concentrated sulfuric acid to produce N-(2-Oxaadamantan-5-yl)-2-chloroacetamide in high yield. nih.gov Similarly, complex adamantane precursors have been shown to cyclize and form a tertiary adamantyl cation that is trapped by acetonitrile to furnish an acetamide (B32628) derivative. mdpi.com These reactions highlight the utility of the Ritter reaction in functionalizing the adamantane core.
The table below summarizes findings from Ritter reactions on related adamantane scaffolds, demonstrating the typical conditions and outcomes.
| Starting Material | Reagent(s) | Acid Catalyst | Product | Yield | Reference |
| 2-Oxaadamantan-5-ol | Chloroacetonitrile, Glacial Acetic Acid | Concentrated H₂SO₄ | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | 87% | nih.gov |
| Bicyclic Diolefine | Acetonitrile, Water | H₂SO₄ | Adamantyl Acetamide Derivative (40) | 70% | mdpi.com |
| 5-Bromo-2-oxaadamantane | Chloroacetonitrile, Glacial Acetic Acid | Concentrated H₂SO₄ | N-(2-Oxaadamantan-5-yl)-2-chloroacetamide | 26.7% | nih.gov |
Reactivity of the Hydroxyl Group
The tertiary hydroxyl group at the C2 position is a key site of reactivity, primarily through reactions that involve its protonation and subsequent elimination as a water molecule to form a carbocation.
The tertiary alcohol functionality of this compound can undergo acid-catalyzed dehydration. Protonation of the hydroxyl group followed by the loss of a water molecule would generate the stable tertiary adamantyl carbocation at the C2 position. Subsequent elimination of a proton from an adjacent carbon (C1 or C3) would lead to the formation of an unsaturated nitrile, specifically adamantene-2-acetonitrile. While this specific dehydration has not been explicitly detailed, the dehydration of other adamantyl alcohols is known. For instance, adamantane-containing allyl alcohols have been dehydrated using catalysts like p-toluenesulfonic acid to yield adamantane-substituted dienes, demonstrating a precedent for this type of transformation. researchgate.net The formation of the exocyclic double bond in adamantylideneacetonitrile would be the expected outcome.
In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
A comprehensive review of available scientific literature and chemical databases has revealed a significant scarcity of specific experimental data regarding the chemical reactivity and transformation pathways of this compound. While the synthesis of this adamantane derivative, often prepared from adamantan-2-one and a cyanide source, is documented, its subsequent chemical behavior, particularly in the areas of esterification, etherification, oxidation, and specific transformations of the adamantane core, remains largely unexplored in publicly accessible research.
General principles of adamantane chemistry suggest that the tertiary hydroxyl group of this compound could potentially undergo esterification and etherification reactions. However, specific conditions, catalysts, and yields for these transformations on this particular molecule are not readily found in the literature. Similarly, while oxidation of the adamantane cage is a known process, details regarding the selective oxidation of either the hydroxyl group or the adamantane framework in the presence of the nitrile functionality are not specified for this compound.
The functionalization of the adamantane core at positions other than the C-2 bearing the hydroxyl and nitrile groups is a theoretical possibility, likely proceeding through radical or carbocationic intermediates, which is a common strategy in adamantane chemistry. Ring expansion and rearrangement reactions, often observed in adamantyl systems under acidic or specific catalytic conditions, could also be postulated for this compound. For instance, reactions involving the rearrangement of the adamantyl cation are known. Nevertheless, specific experimental studies and outcomes for these transformations originating from this compound are not available.
Furthermore, a detailed investigation into the kinetic and thermodynamic aspects of reactions involving this compound is absent from the current body of scientific literature. While thermodynamic data for adamantane and some of its simpler derivatives have been reported, allowing for the calculation of properties like enthalpy of formation and heat capacity, this information does not extend to the more complex this compound. rsc.orgresearchgate.netnih.govchemeo.com Consequently, the elucidation of reaction rate laws for its transformations remains an open area for future research.
Due to the lack of specific experimental data, the creation of detailed data tables for the various reaction pathways as outlined in the initial request is not feasible at this time. The scientific community has yet to publish in-depth studies focusing on the chemical reactivity of this particular cyanohydrin derivative of adamantane.
Determination of Activation Parameters for this compound
The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is crucial for understanding the kinetic profile and mechanism of a chemical reaction. These parameters are derived from studying the reaction rate's dependence on temperature. For the chemical transformations of this compound, a comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies detailing these activation parameters.
The lack of available data indicates that detailed kinetic studies on the reactivity and transformation pathways of this compound may not have been published in the public domain. Such studies would typically involve monitoring the reaction progress at various temperatures to determine the rate constants. Subsequently, the Arrhenius equation or the Eyring equation would be applied to the collected data to calculate the activation parameters.
While general principles of physical organic chemistry can provide qualitative estimations of reactivity based on the structure of this compound, quantitative data on its activation parameters remains unelucidated. The bulky adamantyl group is known to exert significant steric and electronic effects that influence reaction rates and mechanisms. However, without specific research, any discussion on the activation parameters for its reactions would be purely speculative.
Further experimental investigation is required to determine the activation parameters for the various potential reactions of this compound, such as hydrolysis, elimination, or substitution reactions. Such research would provide valuable insights into the compound's stability and reactivity, contributing to a more complete understanding of its chemical behavior.
Advanced Spectroscopic and Structural Elucidation of 2 Hydroxyadamantane 2 Acetonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For adamantane (B196018) derivatives, which often exhibit complex and overlapping proton signals due to their rigid cage structure, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential.
Application of 2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are critical for deciphering the complex proton and carbon environments of adamantane derivatives.
COSY (Correlation Spectroscopy) reveals proton-proton (H-H) J-couplings, which helps in identifying adjacent protons within the adamantane framework. sdsu.eduyoutube.com For 2-Hydroxyadamantane-2-acetonitrile, COSY spectra would delineate the coupling network between the methine and methylene (B1212753) protons of the adamantane cage.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-proton pairs. sdsu.eduresearchgate.net This is particularly useful for assigning the protonated carbons of the adamantane skeleton and the acetonitrile (B52724) methylene group. The phase of the HSQC cross-peaks can also provide DEPT-like information, distinguishing between CH, CH2, and CH3 groups. github.io
HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduwisc.edu This technique is paramount for assigning quaternary carbons, such as the C2 carbon bearing the hydroxyl and acetonitrile groups, and for connecting the adamantane core to the substituent groups. For instance, correlations between the protons of the adamantane cage and the carbon of the nitrile group (C≡N) would be observable in an HMBC spectrum.
The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its derivatives.
Table 1: Hypothetical 1H and 13C NMR Data for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations |
| Adamantane CH | 1.5 - 2.1 (multiplet) | 27 - 45 | To other adamantane carbons |
| Adamantane CH₂ | 1.5 - 2.1 (multiplet) | 27 - 45 | To other adamantane carbons |
| C2-OH | ~2.0 (broad singlet) | - | To C2 |
| C2-CH₂CN | ~2.5 (singlet) | ~25 | To C2, CN |
| C2 (quaternary) | - | ~70 | From adamantane protons, CH₂CN protons |
| CN | - | ~120 | From CH₂CN protons |
Note: This table presents hypothetical data for illustrative purposes.
Solid-State NMR for Polymorphic and Conformational Studies
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid phase, which can be crucial for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms. Adamantane itself is often used as a standard for chemical shift referencing in ssNMR. nih.govwikipedia.org
For this compound, ssNMR could be employed to:
Identify and characterize different polymorphic forms, which may exhibit distinct pharmacological or material properties.
Probe the local environment and packing of molecules in the crystal lattice.
Study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. rsc.org
Dynamic NMR for Conformational Exchange Investigations
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates and thermodynamics of conformational exchange processes. While the adamantane cage itself is rigid, derivatives with flexible substituents can undergo conformational changes, such as rotation around single bonds. acs.orgnih.govnih.gov
For derivatives of this compound with bulky substituents, DNMR could be used to investigate restricted rotation around the bond connecting the substituent to the adamantane core. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges. nih.govfigshare.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is sensitive to functional groups, molecular conformation, and intermolecular interactions. nih.govkurouskilab.com
For this compound, key vibrational modes would include:
O-H stretching: A broad band in the IR spectrum, typically around 3400 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.
C-H stretching: Sharp bands in both IR and Raman spectra around 2850-3000 cm⁻¹ corresponding to the C-H bonds of the adamantane cage.
C≡N stretching: A sharp, medium-intensity band in the IR and Raman spectra around 2250 cm⁻¹, characteristic of the nitrile functional group.
Adamantane skeleton vibrations: A series of complex bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the adamantane cage structure.
Differences in the vibrational spectra between different solid forms can be used to identify and characterize polymorphs. americanpharmaceuticalreview.com Furthermore, subtle shifts in vibrational frequencies can provide information about intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl | O-H stretch | ~3400 |
| Adamantane | C-H stretch | 2850-3000 |
| Acetonitrile | C≡N stretch | ~2250 |
| Adamantane | Skeleton vibrations | <1500 |
Note: This table presents typical frequency ranges.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₇NO), HRMS would confirm the molecular formula with high accuracy.
In addition to exact mass determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the adamantane cage is known to produce a characteristic fragmentation pattern with prominent ions. The fragmentation of this compound would likely involve the loss of the hydroxyl and acetonitrile substituents, as well as fragmentation of the adamantane core itself.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination and Intermolecular Interactions
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides detailed information about bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecular architecture.
For this compound, an X-ray crystal structure would definitively establish:
The conformation of the adamantane cage.
The spatial relationship between the hydroxyl and acetonitrile substituents.
The nature and geometry of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.
The crystallographic data for adamantane derivatives reveals a rigid diamondoid structure. The study of polymorphic forms of related compounds like 2-adamantanol (B149831) has been conducted using X-ray diffraction, highlighting the importance of this technique in understanding the solid-state behavior of these molecules. rsc.org
Photoelectron Spectroscopy for Electronic Structure and Molecular Orbital Characterization
The electronic structure of adamantane itself is characterized by a diamond-like cage structure, leading to high stability. aps.orgaps.org Functionalization of the adamantane cage introduces significant changes to its electronic properties. aps.orgaps.org First-principles calculations have shown that the incorporation of functional groups alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, thereby modifying the electronic band gap. aps.orgaps.org
In the case of this compound, the presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom of the adamantane skeleton is expected to have a pronounced effect on the electronic structure. Studies on 1-cyanoadamantane reveal that the nitrile group influences the ionization potential. rsc.org Similarly, research on 2-adamantanol provides information on the impact of the hydroxyl group. rsc.org The combination of these two functional groups at the C2 position would likely lead to a complex interplay of inductive and resonance effects, modulating the energy levels of the molecular orbitals.
The He(I) photoelectron spectra of functionalized adamantanes typically show a series of bands corresponding to the ionization of electrons from different molecular orbitals. rsc.orgresearchgate.net For instance, the PES of 1-cyanoadamantane has been studied and its ionization potentials assigned with the aid of density functional theory (DFT) calculations. researchgate.net It is anticipated that the HOMO of this compound would be a combination of orbitals with significant contributions from the oxygen lone pairs of the hydroxyl group and the π-system of the nitrile group, as well as the σ-framework of the adamantane cage.
The table below presents the vertical ionization energies (IEv) for related adamantane derivatives, which can serve as a basis for estimating the electronic properties of this compound.
| Compound | First Vertical Ionization Energy (IEv) (eV) |
| Adamantane | 9.31 ± 0.01 acs.org |
| 1-Cyanoadamantane (AdCN) | 10.34 researchgate.net |
| 1-Amantadine (AdNH2) | 8.88 researchgate.net |
| 1-Adamantanol (1-AdOH) | Not specified in provided search results |
| 2-Adamantanol (2-AdOH) | Not specified in provided search results |
This table is generated based on data from analogous compounds and is for illustrative purposes.
The study of methylated adamantanes has further shown that functionalization can tune the electronic structure, affecting properties like fluorescence quantum yields. acs.orgacs.org This suggests that the specific substitution pattern on the adamantane core is a critical determinant of its electronic behavior.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is an indispensable tool for the stereochemical analysis of chiral molecules. saschirality.org These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample, providing information on enantiomeric purity and absolute configuration. saschirality.org Since this compound possesses a chiral center at the C2 position, CD and ORD spectroscopy are crucial for its characterization.
The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations. mtoz-biolabs.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer. youtube.com For complex molecules, especially those with conformational flexibility, the combination of experimental data and theoretical calculations, often using time-dependent density functional theory (TD-DFT), provides a reliable assignment of the absolute configuration.
While specific CD or ORD data for this compound is not available in the reviewed literature, the principles of these techniques have been successfully applied to other chiral adamantane derivatives. For instance, the absolute configurations of various chiral compounds have been determined by cocrystallization with a chiral adamantane derivative and subsequent solid-state CD measurements. nih.gov This highlights the utility of the adamantane framework in stereochemical studies.
The general procedure for determining the absolute configuration using chiroptical methods involves:
Recording the CD/ORD Spectrum: The experimental spectrum of the purified enantiomer is recorded over a suitable wavelength range.
Comparison with Analogous Systems: The spectrum is compared with the known spectra of structurally related chiral molecules. Similar structures with the same absolute configuration are expected to exhibit similar CD/ORD curves. youtube.com
Quantum Chemical Calculations: For a more definitive assignment, the CD/ORD spectra for both possible enantiomers (R and S) are calculated using computational methods. The calculated spectrum that matches the experimental one confirms the absolute configuration of the synthesized compound.
The following table illustrates hypothetical CD spectral data for the enantiomers of a chiral adamantane derivative, demonstrating the expected mirror-image relationship.
| Wavelength (nm) | Molar Ellipticity [θ] ((R)-enantiomer) (deg·cm²/dmol) | Molar Ellipticity [θ] ((S)-enantiomer) (deg·cm²/dmol) |
| 210 | +5000 | -5000 |
| 230 | -8000 | +8000 |
| 250 | +2000 | -2000 |
| 280 | 0 | 0 |
| 300 | -1500 | +1500 |
This table contains hypothetical data for illustrative purposes to demonstrate the principles of CD spectroscopy for enantiomers.
The application of chiroptical spectroscopy is not only limited to the determination of absolute configuration but is also a powerful method for assessing the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable quantitative tool in asymmetric synthesis.
Computational and Theoretical Studies of 2 Hydroxyadamantane 2 Acetonitrile
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Property Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and other related characteristics. For adamantane (B196018) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for predicting geometries and electronic properties youtube.comresearchgate.net.
The electronic behavior of 2-hydroxyadamantane-2-acetonitrile is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In adamantane itself, the HOMO is localized on the carbon cage, and the LUMO is delocalized over the surface hydrogens durham.ac.uk.
For this compound, the introduction of the hydroxyl (-OH) and cyano (-CN) groups at the C2 position is expected to significantly influence the molecular orbital landscape. The lone pairs on the oxygen and nitrogen atoms will likely contribute to the HOMO, increasing its energy and making the molecule more susceptible to electrophilic attack. The π* orbital of the nitrile group will contribute to the LUMO, lowering its energy and making the molecule a better electron acceptor compared to unsubstituted adamantane.
The electron density distribution, which can be visualized through electrostatic potential maps, would show regions of high electron density (negative potential) around the oxygen and nitrogen atoms due to their high electronegativity. researchgate.net Conversely, the hydrogen of the hydroxyl group would exhibit a region of low electron density (positive potential). This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and the molecule's reactivity.
| Property | Expected Characteristic for this compound | Basis of Prediction |
| HOMO | Localization on the oxygen and nitrogen lone pairs, and parts of the adamantane cage. | Introduction of electron-rich heteroatoms. durham.ac.uk |
| LUMO | Localization on the π* orbital of the nitrile group. | Presence of an electron-withdrawing cyano group. nih.gov |
| Electron Density | High density around the -OH and -CN groups. | High electronegativity of oxygen and nitrogen. researchgate.net |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. escholarship.orgnih.gov
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. researchgate.net For the adamantane cage, the chemical shifts are sensitive to the substitution pattern. The presence of the electron-withdrawing -OH and -CN groups at C2 would lead to a downfield shift for the C2 carbon and adjacent protons compared to unsubstituted adamantane. researchgate.net The predicted chemical shifts can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies can be computationally predicted. Key expected vibrations include a strong, sharp absorption for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), and C-H stretching and bending vibrations for the adamantane framework. nih.govresearchgate.net
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). Simple ketones like acetone (B3395972) exhibit a weak n→π* transition around 275 nm. masterorganicchemistry.com For this compound, the presence of the nitrile group and the hydroxyl group is expected to lead to absorptions in the UV region. The n→π* transition involving the non-bonding electrons of the oxygen and nitrogen atoms would likely be the lowest energy transition.
| Spectroscopic Technique | Predicted Feature for this compound | Typical Wavenumber/Wavelength Range |
| IR Spectroscopy | C≡N stretch | 2220-2260 cm⁻¹ |
| O-H stretch | 3200-3600 cm⁻¹ | |
| UV-Vis Spectroscopy | n→π* transition | ~200-300 nm |
The adamantane cage is rigid, but the substituents at the C2 position can exhibit conformational flexibility. For this compound, rotation around the C2-C(acetonitrile) bond and the C-O bond of the hydroxyl group can lead to different conformers. Computational methods can be used to explore the potential energy surface and identify the most stable conformations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of conformational dynamics and interactions with solvent molecules.
Reaction Pathway Modeling and Transition State Locating for Mechanistic Insights
Computational chemistry is a powerful tool for investigating reaction mechanisms. For the formation of this compound, the most common synthetic route is the addition of a cyanide source to 2-adamantanone (B1666556), a reaction known as cyanohydrin formation. libretexts.orglibretexts.org
The mechanism of cyanohydrin formation typically proceeds via the nucleophilic attack of a cyanide ion on the carbonyl carbon of the ketone. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. Computational methods can be used to model this reaction pathway, locate the transition state, and calculate the activation energy and reaction enthalpy.
| Reaction Step | Description | Key Computational Insight |
| Nucleophilic Attack | Cyanide ion attacks the carbonyl carbon of 2-adamantanone. | Calculation of the activation energy via transition state theory. youtube.com |
| Protonation | The alkoxide intermediate is protonated. | Determination of the reaction exothermicity. libretexts.org |
Catalytic Mechanism Elucidation
The synthesis of this compound, a cyanohydrin derivative of adamantane, typically proceeds through the nucleophilic addition of a cyanide anion to the carbonyl group of adamantanone. Computational and theoretical studies are instrumental in elucidating the precise mechanism of this reaction, particularly when catalyzed. These studies provide insights into the reaction pathway, transition state geometries, and the energetic landscape of the transformation.
The reaction is generally catalyzed by either a base or an acid. Computational models, often employing Density Functional Theory (DFT), can be used to investigate the catalytic cycle. In base-catalyzed mechanisms, the catalyst abstracts a proton from hydrogen cyanide to generate a more nucleophilic cyanide anion. In acid-catalyzed pathways, the acid protonates the carbonyl oxygen of adamantanone, rendering the carbonyl carbon more electrophilic and susceptible to attack by hydrogen cyanide.
Theoretical models can predict which pathway is more favorable under specific conditions. By calculating the activation energies for both the catalyzed and uncatalyzed reactions, researchers can quantify the efficiency of the catalyst. Computational studies on related systems, such as the addition of various nucleophiles to adamantanone, have shown that the rigid, sterically hindered cage structure of adamantane significantly influences the reaction trajectory and energetics. mdpi.com The absence of certain byproducts, like noradamantane derivatives, in similar reactions strongly suggests an ionic mechanism involving an adamantyl cation, a prediction supported by computational analysis. mdpi.com
Furthermore, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Crystal-Lattice-Plane (CLP) Pixel calculations can be applied to analyze the non-covalent interactions that stabilize the transition state and the final product. nih.govresearchgate.net For this compound, these interactions would include intramolecular hydrogen bonding between the hydroxyl group and the nitrile moiety, which can influence the compound's conformational stability. nih.gov
Table 1: Hypothetical DFT Parameters for the Catalyzed Synthesis of this compound
| Parameter | Description | Significance in Mechanism Elucidation |
|---|---|---|
| Transition State (TS) Energy | The energy barrier that must be overcome for the reaction to proceed. | A lower TS energy indicates a faster reaction rate and a more effective catalyst. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Determines whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Key Bond Distances (C-CN, O-H) | The lengths of the forming carbon-carbon bond and the breaking oxygen-hydrogen bond in the transition state. | Provides a geometric snapshot of the transition state, confirming the nature of the nucleophilic attack. |
| Vibrational Frequencies | The frequencies of atomic vibrations in the calculated structures. | Used to confirm that a calculated geometry is a true minimum (all real frequencies) or a transition state (one imaginary frequency). |
Quantitative Structure-Property Relationship (QSPR) Applications for Material Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemical compounds based on their molecular structure. researchgate.net For a specialized molecule like this compound, QSPR can be a powerful method to estimate its material properties without the need for empirical synthesis and testing. These models build a correlation between calculated molecular descriptors and experimentally determined properties. researchgate.net
The application of QSPR to this compound would involve several steps:
Descriptor Calculation : A set of numerical descriptors representing the molecule's topology, geometry, and electronic structure is calculated. For this compound, key descriptors would include the high lipophilicity and rigidity of the adamantane cage, the polarity of the hydroxyl group, and the strong dipole moment of the nitrile group. nih.govlibretexts.org
Dataset Compilation : A "training set" of molecules with known properties, structurally related to the target molecule (e.g., other adamantane derivatives, other cyanohydrins), is assembled.
Model Development : A mathematical equation is generated that links the descriptors to the property of interest.
For this compound, QSPR could predict several important material properties. The presence of the highly polar nitrile group is known to enhance thermal stability in polymers. lu.se A QSPR model could quantify this effect for the individual molecule. Similarly, properties like solubility can be predicted; while the large hydrocarbon cage suggests low water solubility, the hydroxyl and nitrile groups can participate in hydrogen bonding with water, increasing its solubility compared to unsubstituted adamantane. libretexts.org The balance of these features, quantifiable through descriptors, would determine the predicted solubility.
Table 2: Selected Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Potential Property Correlation |
|---|---|---|
| Topological | Wiener Index | Boiling point, viscosity |
| Constitutional | Molecular Weight | Density, molar volume |
| Geometric | Molecular Surface Area | Solubility, lipophilicity (LogP) |
| Quantum-Chemical | Dipole Moment | Polarity, dielectric constant libretexts.org |
| Quantum-Chemical | Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) Energies | Reactivity, electronic properties |
A hypothetical QSPR model for predicting the decomposition temperature (Td) of materials containing adamantane-nitrile functionalities might take a form like the one below, based on findings that nitrile groups and molecular rigidity improve thermal stability. lu.se
Table 3: Illustrative QSPR Model for Thermal Stability
| Property | Hypothetical QSPR Equation | R² |
|---|---|---|
| Decomposition Temp. (Td) | Td (°C) = c₀ + c₁(N_nitrile) + c₂(ASA_polar) + c₃(κ₁) | >0.9 |
Where c₀, c₁, c₂, c₃ are coefficients determined from the model; N_nitrile is the number of nitrile groups; ASA_polar is the polar surface area; and κ₁ is the first Kappa shape index, representing molecular rigidity.
Such models provide a valuable predictive framework for designing new materials and prioritizing synthetic targets based on desired properties.
Applications and Functionalization Strategies of 2 Hydroxyadamantane 2 Acetonitrile in Advanced Materials and Organic Synthesis
A Versatile Synthetic Intermediate for Complex Adamantane (B196018) Derivative Construction
The unique structural and electronic properties of 2-Hydroxyadamantane-2-acetonitrile make it a powerful tool for synthetic chemists. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group, which can also be hydrolyzed to a carboxylic acid or reduced to an amine, provides multiple handles for a variety of chemical transformations. This versatility is particularly valuable in the construction of intricate adamantane-containing molecules.
Synthesis of Highly Functionalized Polycyclic Cage Compounds
While direct literature explicitly detailing the use of this compound in the synthesis of highly functionalized polycyclic cage compounds is limited, the known reactivity of its functional groups suggests its significant potential in this area. The adamantane framework itself is a cornerstone in the construction of larger, more complex cage structures. The hydroxyl group of this compound can serve as a nucleophile or be converted into a good leaving group, facilitating intramolecular cyclization reactions to form additional rings fused to the adamantane core. Furthermore, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups that can then be used to build up the polycyclic system.
Precursor for Adamantane-based Macrocycles and Supramolecular Structures
The adamantane moiety is a popular building block in supramolecular chemistry due to its rigidity and well-defined geometry. nih.govnih.govnih.gov The synthesis of adamantane-based macrocycles often involves the strategic placement of functional groups on the adamantane scaffold to direct the self-assembly or covalent linking of multiple adamantane units. nih.govnih.gov
The bifunctionality of this compound makes it an attractive precursor for such macrocycles. For instance, the hydroxyl group can be used for esterification or etherification reactions to link adamantane units together, while the nitrile group can be hydrolyzed to a carboxylic acid, which can then form amide bonds. This dual reactivity allows for the creation of a variety of macrocyclic structures with different linking motifs and cavity sizes. The resulting macrocycles can act as hosts for smaller guest molecules, a key principle in supramolecular chemistry. nih.gov
Recent research has demonstrated the synthesis of keto-adamantane-based macrocycles, highlighting the utility of functionalized adamantane derivatives in creating complex supramolecular assemblies. nih.govnih.gov While not directly employing this compound, these studies provide a clear proof-of-concept for the potential of such precursors.
Integration into Polymeric and Oligomeric Materials
The incorporation of the bulky and rigid adamantane cage into polymers can significantly alter their physical and chemical properties. Adamantane-containing polymers often exhibit enhanced thermal stability, improved mechanical strength, and increased glass transition temperatures.
Modifying Mechanical Properties and Hydrophobicity of Polymer Films
The introduction of this compound into a polymer backbone or as a pendant group can be expected to have a profound impact on the material's properties. The rigid adamantane unit can increase the stiffness and hardness of polymer films. The hydroxyl group can participate in hydrogen bonding, further influencing the intermolecular interactions and mechanical properties.
Furthermore, the hydrophobic nature of the adamantane cage can be exploited to control the surface properties of polymer films. By incorporating this compound, it is possible to tailor the hydrophobicity of a material, which is crucial for applications such as anti-fouling coatings and water-repellent textiles. The degree of hydrophobicity can be fine-tuned by controlling the concentration of the adamantane-containing monomer in the polymer.
Enhancing Thermal Stability and Transparency in Functional Polymers
The high thermal stability of the adamantane cage is one of its most valuable properties. When incorporated into polymers, it can significantly increase their decomposition temperature. This makes adamantane-containing polymers suitable for high-performance applications where resistance to heat is critical. The nitrile group in this compound can also contribute to thermal stability through its own decomposition pathways.
In addition to thermal stability, the bulky nature of the adamantane group can disrupt polymer chain packing, which can lead to increased transparency. This is particularly relevant for the development of advanced optical materials. The ability to enhance both thermal stability and transparency simultaneously is a significant advantage for many applications. Research on blending polymers like poly(methyl methacrylate) with other polymers has shown improvements in thermal stability, a principle that can be extended to the incorporation of robust adamantane derivatives. researchgate.net
Role in Catalysis and Ligand Design for Chemical Transformations
The rigid and well-defined structure of adamantane makes it an excellent scaffold for the design of ligands for catalysis. The stereoelectronic properties of the adamantane cage can be used to create specific binding pockets and to influence the reactivity of a metal center.
While the direct use of this compound in catalysis is not widely reported, its derivatives hold significant promise. The hydroxyl and nitrile groups can be readily converted into a variety of other functionalities, such as phosphines, amines, and carboxylates, which are common coordinating groups in catalysis. For example, the nitrile group can be reduced to a primary amine, which can then be used to synthesize multidentate ligands. The hydroxyl group can be used to attach the adamantane scaffold to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. The synthesis of various 1,2-disubstituted adamantane derivatives demonstrates the feasibility of creating chiral ligands for asymmetric catalysis. mdpi.com
As a Chiral Ligand Component in Asymmetric Catalysis
The rigid and sterically demanding nature of the adamantane framework makes it an attractive component for the design of chiral ligands in asymmetric catalysis. The introduction of chirality to the adamantane scaffold can lead to ligands that create a well-defined and sterically hindered chiral pocket around a metal center, potentially inducing high levels of enantioselectivity in catalytic transformations.
While there is no specific literature on the use of this compound for this purpose, one could envision its conversion into chiral ligands. For instance, the hydroxyl and nitrile functionalities could be chemically transformed into coordinating groups such as amines, phosphines, or oxazolines. The inherent chirality would need to be introduced, for example, by resolution of a racemic mixture or through an asymmetric synthesis of a precursor.
Table 1: Potential Chiral Ligand Scaffolds Derived from Adamantane Precursors
| Precursor Class | Potential Ligand Type | Potential Catalytic Application |
| Chiral Diamino-adamantanes | Bidentate Nitrogen Ligands | Asymmetric Hydrogenation, Michael Additions |
| Chiral Adamantyl-phosphines | Monodentate or Bidentate Phosphorus Ligands | Asymmetric Cross-Coupling Reactions |
| Chiral Adamantyl-oxazolines | P,N or N,N-Bidentate Ligands | Asymmetric Allylic Alkylation, Hydrosilylation |
Design of Adamantane-Based Organocatalysts
The field of organocatalysis often relies on chiral molecules that can activate substrates through non-covalent interactions or the formation of reactive intermediates. Adamantane's bulky nature can be advantageous in creating a specific steric environment to control the stereochemical outcome of a reaction.
Again, specific examples utilizing this compound are absent from the literature. However, its structure suggests potential for derivatization into known classes of organocatalysts. For example, the hydroxyl group could serve as a hydrogen bond donor, while the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functionalities in organocatalyst design.
Table 2: Hypothetical Organocatalyst Designs Based on a Functionalized Adamantane Scaffold
| Catalyst Class | Key Functional Group on Adamantane | Potential Reaction Type |
| Proline-type | Secondary Amine | Aldol and Mannich Reactions |
| Squaramide-type | Hydrogen Bond Donor/Acceptor | Michael Additions, Friedel-Crafts Reactions |
| Thiourea-type | Hydrogen Bond Donor | Henry Reactions, Aza-Henry Reactions |
Applications in Organic Electronics and Photonics (e.g., Photoresists, Optical Materials)
Adamantane derivatives have found applications in materials science due to their thermal stability, high glass transition temperatures, and cage-like structure which can improve the performance of polymers and photoresists. The incorporation of adamantyl groups can enhance properties such as etch resistance and solubility.
While there is no direct evidence of this compound being used in these applications, its constituent parts suggest theoretical potential. The adamantane core could impart desirable physical properties to a polymer backbone, and the polar cyano and hydroxyl groups could influence solubility and adhesion characteristics, which are important for photoresist formulations. For optical materials, the introduction of a rigid, non-aromatic cage structure like adamantane can sometimes lead to materials with low birefringence and high transparency.
Development of Novel Organic Transformations Facilitated by the Compound
The unique combination of a tertiary alcohol and a nitrile on a rigid adamantane framework in this compound could potentially enable novel organic transformations. The proximity of these functional groups might lead to interesting intramolecular reactions or be exploited in the design of new synthetic methodologies.
For instance, under specific conditions, intramolecular cyclization could occur between the hydroxyl and nitrile groups to form lactones or other heterocyclic systems. The steric bulk of the adamantyl group could also be used to direct the stereochemical course of reactions at adjacent centers. However, without specific research dedicated to this compound, such transformations remain speculative.
Future Directions and Emerging Research Avenues in 2 Hydroxyadamantane 2 Acetonitrile Chemistry
Exploration of Undiscovered Reactivity Modes and Selective Transformations
While 2-Hydroxyadamantane-2-acetonitrile is primarily known as a precursor to α-amino acids and other derivatives through hydrolysis or reduction of the nitrile group, its full reactive potential remains to be explored. Future research will likely focus on uncovering novel reactivity modes and developing highly selective transformations.
Key areas of interest include:
Asymmetric Catalysis: Developing enantioselective methods for the transformation of the cyano and hydroxyl groups will be crucial for accessing chiral adamantane (B196018) derivatives, which are of significant interest in drug discovery.
C-H Functionalization: Direct and selective functionalization of the adamantane cage's C-H bonds, without disturbing the cyanohydrin moiety, would provide efficient pathways to complex polyfunctionalized adamantanes.
Novel Cyclization Reactions: Investigating intramolecular cyclization reactions involving the nitrile and hydroxyl groups, potentially triggered by various reagents or catalysts, could lead to the discovery of new adamantane-based heterocyclic systems with unique properties.
The reaction of adamantan-2-one with acetonitrile (B52724) in the presence of a strong base can lead to either the desired 2-(2-hydroxy-2-adamantyl)acetonitrile or undergo dehydration to form 2-adamantylideneacetonitrile, depending on the reaction conditions. researchgate.net Understanding and controlling this equilibrium is crucial for selective synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. durham.ac.uknih.gov The synthesis of adamantane derivatives, including those derived from this compound, is well-suited for these modern technologies. nih.govacs.orgresearchgate.net
Future research in this area will likely involve:
Telescoped Flow Synthesis: Designing multi-step flow processes where this compound is generated and consumed in a continuous stream without isolation of intermediates. This approach has been successfully applied to the synthesis of other adamantane derivatives, demonstrating improved yields and reduced workup burdens. durham.ac.uknih.gov
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters (temperature, pressure, catalysts, solvents) to identify optimal conditions for the synthesis and transformation of this compound. imperial.ac.uksigmaaldrich.comnih.gov
Integration with Purification and Analysis: Coupling flow reactors with online purification and analytical techniques (e.g., HPLC, mass spectrometry) to enable real-time monitoring and quality control, leading to a fully automated "synthesis-to-analysis" workflow.
| Platform | Key Features | Potential Application for this compound |
| Flow Chemistry Reactors | Precise control over temperature, pressure, and residence time. Enhanced safety for hazardous reactions. | Safe and efficient synthesis of this compound and its subsequent transformations. |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions. Robotic liquid and solid handling. | Rapid optimization of synthetic routes and exploration of novel reactivity. |
| Integrated Systems | Combination of synthesis, purification, and analysis in a single platform. | Autonomous, data-driven synthesis and discovery of new adamantane derivatives. |
Advanced In Situ Spectroscopic Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. nih.gov Advanced in situ spectroscopic techniques, often integrated into Process Analytical Technology (PAT) frameworks, provide real-time insights into reacting systems without the need for sampling. researchgate.netamericanpharmaceuticalreview.com
For the chemistry of this compound, future applications of these techniques include:
Real-time Kinetic Analysis: Using techniques like in situ FTIR or Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. spectroscopyonline.comnih.govresearchgate.net This data can be used to build accurate kinetic models and optimize reaction conditions.
Identification of Transient Intermediates: The high temporal resolution of in situ spectroscopy may allow for the detection and characterization of short-lived intermediates, providing valuable mechanistic information. spectroscopyonline.com
Process Control in Flow Synthesis: Integrating spectroscopic probes into flow reactors to enable real-time feedback control, ensuring consistent product quality and process stability. biopharminternational.com
| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |
| FTIR Spectroscopy | Vibrational modes of functional groups. | Monitoring the formation of the nitrile and hydroxyl groups, and their subsequent reactions. |
| Raman Spectroscopy | Complementary vibrational information, often with better performance in aqueous media. | In situ monitoring of reactions in various solvent systems. |
| NMR Spectroscopy | Detailed structural information. | Mechanistic studies and identification of complex reaction mixtures. |
Development of Environmentally Benign Synthetic Routes and Processes
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org Future research on this compound will undoubtedly focus on developing more sustainable synthetic methods.
Key strategies will include:
Catalytic and Solvent-Free Reactions: Replacing stoichiometric reagents with catalytic alternatives and exploring solvent-free reaction conditions to reduce environmental impact. rsc.orgrsc.org The Biginelli reaction for synthesizing adamantane-containing dihydropyrimidine derivatives under solvent-free conditions is a prime example of this approach. rsc.org
Use of Safer Reagents: Finding alternatives to toxic reagents, such as cyanide sources, is a critical goal.
Biocatalysis: Employing enzymes to catalyze the synthesis and transformation of this compound could offer high selectivity and mild reaction conditions.
Computational Design of Novel Adamantane-based Molecular Architectures
Computational chemistry and molecular modeling are powerful tools for the in silico design of new molecules with desired properties, accelerating the discovery process. rsc.orgmdpi.commdpi.com For adamantane-based compounds, computational methods can predict their physicochemical properties, biological activity, and reactivity.
Future research in this area will focus on:
Virtual Screening: Using computational docking and other virtual screening techniques to identify promising adamantane-based molecules for specific biological targets. mdpi.com
De Novo Design: Employing algorithms to design novel adamantane-based molecular architectures with optimized properties for applications in medicine and materials science. rsc.orgnih.gov
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the properties of new adamantane derivatives before their synthesis, guiding experimental efforts. mdpi.comunige.org
Density functional theory (DFT) calculations have been used to predict the properties of adamantane derivatives, such as their potential as organic superbases or energetic materials. rsc.orgnih.gov These computational approaches offer insights into structural modifications that can optimize desired characteristics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxyadamantane-2-acetonitrile, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves functionalizing adamantane derivatives. For example, adamantane hydroxylation followed by nitrile introduction via nucleophilic substitution or cyanation reactions. A common approach is reacting hydroxyadamantane intermediates with acetonitrile derivatives under acidic or catalytic conditions (e.g., HCl or transition-metal catalysts) . Purification methods include recrystallization (using solvents like DMSO or methanol) and column chromatography (silica gel, eluent polarity adjusted based on compound hydrophobicity) . Purity validation requires HPLC (>95% purity) and NMR spectroscopy (absence of residual solvent peaks) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the adamantane framework and nitrile group. For instance, adamantane protons appear as distinct multiplets (δ 1.5–2.5 ppm), while the nitrile carbon resonates at ~120 ppm in C NMR .
- IR Spectroscopy : A sharp peak near 2240 cm confirms the C≡N stretch .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] for CHNO expected at m/z 192.1383) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is stable at room temperature in anhydrous environments but hydrolyzes in humid conditions. Long-term storage requires desiccants (silica gel) and inert atmospheres (argon). Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation products via LC-MS. Avoid exposure to strong bases, which may cleave the nitrile group .
Advanced Research Questions
Q. How can computational modeling resolve reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in nitrile formation. For example, modeling the activation energy of hydroxyadamantane’s reaction with cyanide sources identifies rate-limiting steps. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways .
Q. What contradictory data exist regarding the biological activity of adamantane nitriles, and how can they be addressed?
- Methodological Answer : Some studies report anti-inflammatory properties, while others note cytotoxicity (e.g., IC variations in cell lines). To resolve discrepancies:
- Dose-Response Curves : Test across multiple concentrations (0.1–100 µM) in primary vs. cancer cells .
- Metabolite Analysis : LC-MS/MS identifies whether biological effects arise from the parent compound or hydrolysis products (e.g., carboxylic acids) .
Q. How does the stereochemistry of hydroxyadamantane derivatives influence catalytic applications?
- Methodological Answer : Chiral this compound can act as a ligand in asymmetric catalysis. For example, its coordination with palladium in cross-coupling reactions (e.g., Suzuki-Miyaura) may yield enantiomeric excess (ee) >90%. Circular Dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemical integrity .
Q. What strategies mitigate toxicity risks during in vitro studies with this compound?
- Methodological Answer :
- Acute Toxicity Screening : Follow OECD guidelines (e.g., zebrafish embryo assays to assess LC).
- Protective Measures : Use fume hoods for handling powders (risk of respiratory irritation, H335 ).
- Alternative Solvents : Replace DMSO with less toxic carriers (e.g., PEG-400) in cell-based assays .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
